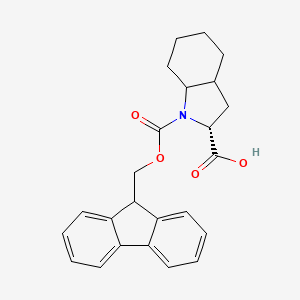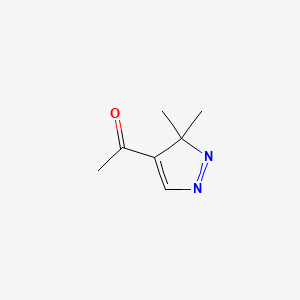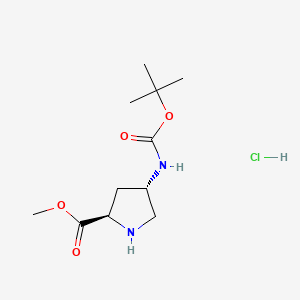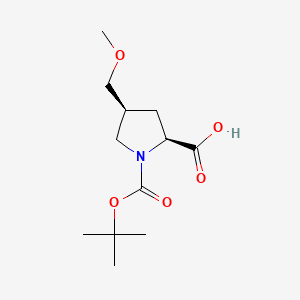
(3-Fluoropyridin-4-yl)methanamine
Descripción general
Descripción
“(3-Fluoropyridin-4-yl)methanamine” is a chemical compound with the CAS Number: 870063-62-0 . It has a molecular weight of 126.13 and its IUPAC name is (3-fluoro-4-pyridinyl)methanamine . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C . The compound is colorless to yellow in its solid or liquid form .
Molecular Structure Analysis
The InChI code for “(3-Fluoropyridin-4-yl)methanamine” is 1S/C6H7FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 . This indicates that the compound consists of 6 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
“(3-Fluoropyridin-4-yl)methanamine” has a density of 1.2±0.1 g/cm3 . It has a boiling point of 200.1±25.0 °C at 760 mmHg . The compound has a flash point of 74.8±23.2 °C . The vapour pressure of the compound is 0.3±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Antidepressant Drug Candidates : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are "biased agonists" of serotonin 5-HT1A receptors, have been found to exhibit potent antidepressant-like activity. These derivatives, including compounds with fluoro-substituted phenyl rings, show high affinity for the 5-HT1A receptor and selectivity over other receptors, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Catalysis in Organic Reactions : Nickel(II) complexes with fluorinated tripodal ligands, including (3-Fluoropyridin-4-yl)methanamine derivatives, have been synthesized and shown to efficiently catalyze the oxidation of cyclohexane and the O-arylation of phenol. These complexes demonstrate promising catalytic potential in various organic reactions (Kerbib et al., 2020).
Antibacterial and Antifungal Activities : A synthesized derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, exhibited acceptable antibacterial and antifungal activities, highlighting its potential application in developing antimicrobial agents (Rao et al., 2013).
Photophysical Properties in Organic Chemistry : The photophysical properties of various (anthracen-9-yl)methanamines have been studied, focusing on photoinduced electron transfer and fluorescence quenching. These properties are crucial in developing photoactive materials and in understanding electron transfer mechanisms (Mathew et al., 2020).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes, including those derived from (pyridin-2-yl)methanamine ligands, have been developed for use in cellular imaging and show photocytotoxicity under red light. These complexes are potential candidates for photoactivated cancer therapy (Basu et al., 2014).
Bone Disorder Treatment : The discovery of a small molecule targeting the Wnt beta-catenin signaling system, which includes (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine derivatives, has been reported. These compounds have shown potential in treating bone disorders by increasing bone formation rate (Pelletier et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(3-fluoropyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJQSIDUEOBFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670390 | |
| Record name | 1-(3-Fluoropyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoropyridin-4-yl)methanamine | |
CAS RN |
870063-62-0 | |
| Record name | 1-(3-Fluoropyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluoropyridin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)











